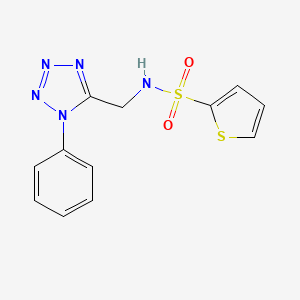

N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

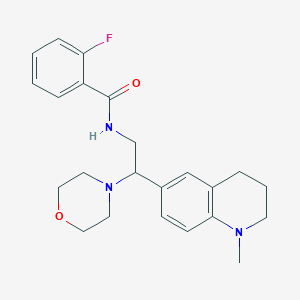

“N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound that contains a tetrazole moiety. Tetrazoles are a class of nitrogen-containing heterocyclic compounds that have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, materials science, and more .

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of a nitrile with an azide, a process known as [2+3]-cycloaddition . In one study, 1,1,1-trifluoro-N-phenylmethanesulfonamide was reacted with bromoacetonitrile to produce N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, which then reacted with sodium azide to give the corresponding [2+3]-cycloaddition product .Applications De Recherche Scientifique

Angiotensin II Receptor Antagonists

The research on sulfonylureas and sulfonylcarbamates, including compounds like N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide, has led to the discovery of new non-tetrazole angiotensin II receptor antagonists. These compounds have shown significant pharmacological activity, indicating their potential in treating conditions influenced by angiotensin II, such as hypertension. One of the highlighted compounds in this category demonstrated notable oral activity and was identified for further investigation in clinical trials, underscoring the importance of these compounds in developing new therapeutic agents (Deprez et al., 1995).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using Actinoplanes missouriensis, presents an innovative approach to drug development. This methodology facilitates the production of significant amounts of mammalian metabolites, crucial for the structural characterization of drug metabolites and the monitoring and quantification of these metabolites in clinical investigations (Zmijewski et al., 2006).

Antimicrobial Activity

The synthesis and investigation of antimicrobial activity of new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives indicate the potential of sulfonamide-based compounds in combating microbial infections. These compounds, including this compound derivatives, have been synthesized and tested against various microorganisms, showcasing their relevance in medicinal chemistry and bioorganic chemistry for the development of new antimicrobial agents (Yıldırır et al., 2009).

Organosulfur Metallic Compounds

The development of organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, highlights the potential of this compound and its derivatives in various applications beyond antimicrobial activities. These compounds have been synthesized and assessed for their antimicrobial, antioxidant, and enzyme inhibition activities, demonstrating their versatility and potential in the development of potent drugs (Hassan et al., 2021).

Propriétés

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S2/c18-21(19,12-7-4-8-20-12)13-9-11-14-15-16-17(11)10-5-2-1-3-6-10/h1-8,13H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRMHJWQQCOMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)

![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)

![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)

![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)

![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)